molecular formula C18H22N2O2S B12675305 5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one CAS No. 199852-26-1

5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B12675305
CAS No.: 199852-26-1
M. Wt: 330.4 g/mol
InChI Key: DGPTYSFHJPZPQU-UHFFFAOYSA-N
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Description

5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Cyclization to Form Pyrimidinone: The thiazole intermediate is then subjected to cyclization with an appropriate amidine or urea derivative to form the thiazolo[3,2-a]pyrimidinone core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine: This compound shares structural similarities but differs in its core ring system.

    Benzimidazoles: These compounds have a benzene ring fused to an imidazole ring and exhibit different chemical properties and applications.

Uniqueness

5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one is unique due to its thiazolo[3,2-a]pyrimidinone core, which imparts distinct chemical reactivity and potential biological activity. Its specific functional groups further enhance its versatility in various applications.

Properties

CAS No.

199852-26-1

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

5-benzyl-3-ethoxy-6-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C18H22N2O2S/c1-4-22-15-11-23-18-19-17(21)16(12(2)3)14(20(15)18)10-13-8-6-5-7-9-13/h5-9,12,15H,4,10-11H2,1-3H3

InChI Key

DGPTYSFHJPZPQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1CSC2=NC(=O)C(=C(N12)CC3=CC=CC=C3)C(C)C

Origin of Product

United States

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